Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-(2-methylpropyl) ester
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Overview
Description
Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-(2-methylpropyl) ester is a complex organic compound that belongs to the class of carbonodithioic acids. These compounds are characterized by the presence of a carbon-sulfur double bond and are often used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-(2-methylpropyl) ester typically involves multiple steps:
Formation of the Benzoxazin Ring: The initial step involves the formation of the benzoxazin ring through a cyclization reaction.
Introduction of the Carbonodithioic Acid Group:
Esterification: The final step involves the esterification of the compound with 2-methylpropyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbon-sulfur double bond to a single bond, forming thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thiols: From reduction reactions.
Substituted Esters: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: Used as a catalyst in various organic reactions.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes.
Biological Probes: Used as a probe to study biological pathways.
Medicine
Drug Development: Investigated for its potential therapeutic properties.
Diagnostics: Used in diagnostic assays to detect specific biomolecules.
Industry
Polymer Production: Utilized in the production of specialty polymers.
Agriculture: Used as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-(2-methylpropyl) ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Carbonodithioic acid, S-(2-oxoethyl) O-(2-methylpropyl) ester
- Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-ethyl ester
Uniqueness
Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-(2-methylpropyl) ester is unique due to its specific structural features, such as the benzoxazin ring and the carbonodithioic acid group. These features confer distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
CAS No. |
90619-16-2 |
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Molecular Formula |
C15H17NO4S2 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
O-(2-methylpropyl) [2-oxo-2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]sulfanylmethanethioate |
InChI |
InChI=1S/C15H17NO4S2/c1-10(2)7-20-15(21)22-9-14(18)16-11-5-3-4-6-12(11)19-8-13(16)17/h3-6,10H,7-9H2,1-2H3 |
InChI Key |
RTZXWLZRYBZQMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=S)SCC(=O)N1C(=O)COC2=CC=CC=C21 |
Origin of Product |
United States |
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